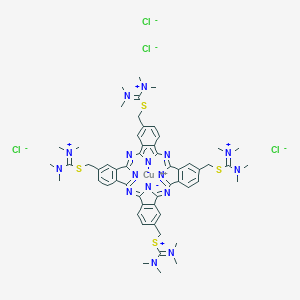

Copper(4+), ((N,N',N'',N'''-((29H,31H-phthalocyaninetetrayl-kappaN29,kappaN30,kappaN31,kappaN32)tetrakis(methylenethio((dimethylamino)methylidyne)))tetrakis(N-methylmethanaminiumato))(2-))-, tetrachloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Copper(4+), ((N,N',N'',N'''-((29H,31H-phthalocyaninetetrayl-kappaN29,kappaN30,kappaN31,kappaN32)tetrakis(methylenethio((dimethylamino)methylidyne)))tetrakis(N-methylmethanaminiumato))(2-))-, tetrachloride is a useful research compound. Its molecular formula is C56H68Cl4CuN16S4 and its molecular weight is 1298.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Copper(4+), complexed within a phthalocyanine structure, exhibits significant biological activity, particularly in antimicrobial and antiviral applications. The compound's unique structural properties allow it to interact effectively with biological systems, making it a subject of interest in various fields, including medicine and materials science.

Antimicrobial Properties

Copper is well-known for its antimicrobial properties , which have been extensively studied. Copper complexes, particularly those involving phthalocyanines, demonstrate potent activity against bacteria, fungi, and viruses. Research indicates that copper ions can irreversibly inactivate essential viral enzymes, induce free radical damage to nucleic acids, and inhibit viral fusion processes .

Key Findings:

- Copper phthalocyanine complexes have shown effectiveness in preventing HIV infection through multiple mechanisms, including interference with viral entry into host cells and blocking receptor-mediated pathways .

- In vitro studies have demonstrated that copper phthalocyanines possess bactericidal and fungicidal effects, making them potential candidates for developing microbicides .

The biological activity of copper phthalocyanines can be attributed to several mechanisms:

- Free Radical Generation : Copper ions can generate reactive oxygen species (ROS) that damage cellular components, leading to microbial cell death.

- Disruption of Viral Envelopes : The interaction of copper complexes with viral envelopes can prevent the virus from attaching to host cells.

- Inhibition of Viral Enzymes : Copper complexes can inhibit critical enzymes necessary for viral replication .

Study 1: Antiviral Activity Against HIV

A study evaluated the in vitro activity of copper phthalocyanine sulfate (CuPcS) against HIV. The results indicated:

- EC50 Values : CuPcS exhibited effective inhibition of HIV-1 with an EC50 value of 42.96 μg/mL when PBMCs were pre-treated .

- Toxicity Assessment : The compound was non-toxic to human Lactobacillus spp., indicating a favorable safety profile for potential vaginal applications .

Study 2: Antimicrobial Efficacy

Research on the antimicrobial efficacy of copper phthalocyanine derivatives showed:

- Bactericidal Activity : The compounds demonstrated significant bactericidal activity against various strains of bacteria at concentrations ranging from 100 to 500 μg/mL .

- Fungal Inhibition : Fungal strains were also susceptible to treatment with copper phthalocyanines, suggesting broad-spectrum antimicrobial potential .

Table 1: Inhibition Concentrations of CuPcS Against HIV

| Treatment Method | EC50 (μg/mL) | EC90 (μg/mL) |

|---|---|---|

| HIV pre-treated | 53.31 | 184.7 |

| PBMCs pre-treated | 42.96 | 147.2 |

| CuPcS added post-infection | 26.11 | 215.3 |

| Combined addition | 54.72 | 186.7 |

Table 2: Toxicity Profile of CuPcS in Cell Lines

| Cell Line | CC50 (μg/mL) |

|---|---|

| ME-180 | 662.6 |

| TZM-BL | 543 |

| PBMCs | Not determined |

科学研究应用

Materials Science

1.1. Organic Solar Cells

Copper phthalocyanine derivatives are extensively studied for their role in organic solar cells. The compound has shown promise as both a donor and interlayer material in photovoltaic devices. For instance, when used as a donor material, it demonstrated an open circuit voltage (V(OC)) of 0.54 V and a power conversion efficiency of 0.14% in specific configurations. As an interlayer, the performance significantly improved with an increase in short circuit current (J(SC)) to 3.12 mA/cm² and V(OC) to 0.59 V, leading to better energy conversion efficiency .

1.2. Thin Film Technology

The compound can be utilized in thin film technology due to its favorable optical and electrical properties. Its ability to form stable thin films allows for applications in electronic devices such as sensors and light-emitting diodes (LEDs). The structural properties can be tuned by varying processing conditions like solvent choice and temperature, which affects the morphology and performance of the films .

Catalysis

Copper phthalocyanines are noted for their catalytic properties, particularly in oxidation reactions. The unique electronic structure of copper allows these compounds to facilitate various chemical transformations efficiently. Studies have indicated that modifications to the phthalocyanine structure can enhance catalytic activity, making them suitable for applications in environmental remediation and industrial processes .

Sensor Technology

3.1. Gas Sensors

Copper(4+) complexes exhibit sensitivity to various organic vapors, making them valuable in sensor applications. For example, when incorporated into sol-gel matrices, these compounds have been shown to respond effectively to vapors such as methanol and benzene, with measurable increases in current upon exposure . This property is particularly useful in developing sensors for environmental monitoring and safety applications.

3.2. Electrochemical Sensors

The electrochemical properties of Copper phthalocyanine derivatives enable their use in electrochemical sensors for detecting biomolecules or pollutants. Their ability to facilitate electron transfer reactions makes them suitable candidates for biosensing applications where high sensitivity and selectivity are required .

Biomedical Applications

Recent studies have explored the potential of Copper phthalocyanine derivatives in photodynamic therapy (PDT) for cancer treatment. The compounds can generate reactive oxygen species upon light irradiation, which can selectively kill cancer cells while minimizing damage to surrounding healthy tissues . This application highlights the versatility of Copper(4+) complexes beyond traditional chemical uses.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Solar Cells | Used as donor/interlayer materials | Improved energy conversion efficiency |

| Thin Film Technology | Form stable thin films for electronic devices | Tunable optical/electrical properties |

| Catalysis | Facilitates oxidation reactions | Enhanced catalytic activity |

| Gas Sensors | Sensitive to organic vapors | Effective for environmental monitoring |

| Electrochemical Sensors | Detects biomolecules/pollutants | High sensitivity and selectivity |

| Biomedical Applications | Used in photodynamic therapy for cancer treatment | Selective targeting of cancer cells |

属性

IUPAC Name |

copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H68N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-58-45(37)57-46-38-22-18-35(31-75-55(69(9)10)70(11)12)27-43(38)51(59-46)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(63-52)62-50-42-26-34(19-23-39(42)47(60-49)61-50)30-74-54(67(5)6)68(7)8;;;;;/h17-28H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXHLJMVLXJXCW-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)CSC(=[N+](C)C)N(C)C)C(=N7)N=C2[N-]3)CSC(=[N+](C)C)N(C)C)C9=C4C=CC(=C9)CSC(=[N+](C)C)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H68Cl4CuN16S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1298.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33864-99-2 |

Source

|

| Record name | C.I. 74240 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033864992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。